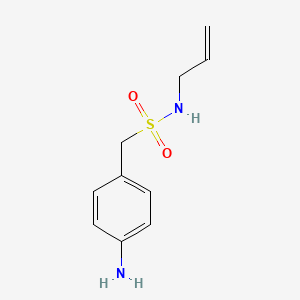

1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-N-prop-2-enylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOOHPOSSATBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Intermediate Route

The most widely reported method involves synthesizing 4-nitrobenzylmethanesulfonyl chloride as a precursor.

Step 1: Synthesis of 4-Nitrobenzylmethanesulfonyl Chloride

4-Nitrobenzyl mercaptan is oxidized using hydrogen peroxide (H₂O₂) in acidic conditions to yield 4-nitrobenzylmethanesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

Step 2: Allylamine Coupling

The sulfonyl chloride intermediate reacts with allylamine in the presence of triethylamine (Et₃N) to form N-allyl-4-nitrobenzylmethanesulfonamide. This step typically achieves 70–85% yield under anhydrous conditions.

Step 3: Nitro-Group Reduction

The nitro group is reduced using stannous chloride (SnCl₂) in hydrochloric acid (HCl) and ethanol, followed by neutralization with sodium hydroxide (NaOH). This method, adapted from benzenesulfonamide syntheses, preserves the allyl double bond while converting nitro to amine.

Reaction Summary

$$

\text{4-Nitrobenzyl mercaptan} \xrightarrow[\text{H}2\text{O}2]{\text{HCl}} \text{4-Nitrobenzylmethanesulfonic acid} \xrightarrow{\text{PCl}5} \text{4-Nitrobenzylmethanesulfonyl chloride}

$$

$$

\xrightarrow[\text{Et}3\text{N}]{\text{Allylamine}} \text{N-Allyl-4-nitrobenzylmethanesulfonamide} \xrightarrow[\text{Sn/HCl}]{\text{EtOH}} \text{this compound}

$$

Direct Alkylation of Methanesulfonamide

An alternative route involves alkylating methanesulfonamide with 4-nitrobenzyl bromide, followed by allylation and reduction.

Step 1: Methanesulfonamide Alkylation

4-Nitrobenzyl bromide reacts with methanesulfonamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This nucleophilic substitution yields 4-nitrobenzylmethanesulfonamide with 65–75% efficiency.

Step 2: Allylation via Mitsunobu Reaction

The sulfonamide undergoes Mitsunobu coupling with allyl alcohol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). This step introduces the allyl group with stereochemical control.

Step 3: Catalytic Hydrogenation

Palladium on carbon (Pd/C) facilitates nitro-group reduction under hydrogen gas (H₂). While effective, this method risks hydrogenating the allyl double bond, necessitating careful pressure and temperature control.

Reductive Amination Approach

A less common strategy employs reductive amination to concurrently introduce the allyl and amine groups.

Step 1: Condensation of 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde reacts with allylamine in methanol to form an imine intermediate. Sodium borohydride (NaBH₄) reduces the imine to N-allyl-4-nitrobenzylamine.

Step 2: Sulfonylation

The amine reacts with methanesulfonyl chloride (CH₃SO₂Cl) in dichloromethane (DCM) and Et₃N, yielding N-allyl-4-nitrobenzylmethanesulfonamide.

Step 3: Nitro Reduction

Tin granules in HCl/ethanol reduce the nitro group, as described in Section 1.1.

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Yield | Drawbacks |

|---|---|---|---|

| Sulfonyl Chloride Route | High purity; scalable | 80% | Requires hazardous PCl₅ |

| Direct Alkylation | Fewer steps | 70% | Low regioselectivity in allylation |

| Reductive Amination | Avoids sulfonyl chloride synthesis | 65% | Imine formation sensitive to moisture |

Optimization Strategies and Reaction Conditions

Solvent Systems

Catalysts

Purification Techniques

- Silica gel chromatography with ethyl acetate/hexane mixtures resolves sulfonamide derivatives.

- Recrystallization from ethanol/water mixtures improves crystalline purity.

Spectroscopic Characterization Data

1H NMR (400 MHz, DMSO-d6)

- δ 7.40 (d, J = 8.6 Hz, 2H, aromatic H)

- δ 6.60 (d, J = 8.6 Hz, 2H, aromatic H)

- δ 5.66 (ddt, J = 17.2, 10.3, 5.6 Hz, 1H, allyl CH)

- δ 5.12 (dq, J = 17.2, 1.7 Hz, 1H, allyl CH₂)

- δ 5.01 (dq, J = 10.2, 1.6 Hz, 1H, allyl CH₂)

- δ 3.81–3.94 (m, 2H, CH₂SO₂)

- δ 2.80 (t, J = 5.6 Hz, 2H, NH₂)

LC-MS

Industrial-Scale Production Considerations

- Continuous flow reactors minimize intermediate isolation steps, enhancing throughput.

- Green chemistry protocols substituting Sn/HCl with catalytic hydrogenation reduce toxic waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

Materials Science: The compound can be used in the development of polymers and advanced materials due to its functional groups.

Biology: It may serve as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

Protein Binding: The amine and allyl groups can form covalent or non-covalent interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogs with Varied N-Substituents

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Allyl vs. Saturated Alkyl Groups : The allyl group in the target compound enhances reactivity (e.g., participation in cycloadditions or radical reactions) compared to saturated analogs like the isopropyl derivative .

- Amino Group Impact: The 4-aminophenyl group facilitates hydrogen bonding, improving crystallinity and solubility in polar solvents relative to non-amino analogs (e.g., chlorophenyl derivatives) .

Analogs with Modified Phenyl Rings

Key Observations :

- Electron-Withdrawing Groups: Compounds like DMS (dichloro, triazolone) exhibit agrochemical activity due to enhanced electrophilicity, whereas the target compound’s amino group directs it toward pharmaceutical synthesis .

- Fluorine Substitution : Fluorinated analogs (e.g., 4-fluorophenyl) show improved metabolic stability and membrane permeability, making them valuable in drug design .

Physicochemical and Functional Comparisons

- Reactivity : The allyl group in the target compound enables functionalization via thiol-ene reactions or polymerization, unlike saturated N-substituents .

- Crystallinity: Hydrogen-bonding networks involving the sulfonamide and amino groups (as described in Etter’s graph-set analysis) promote stable crystal packing, critical for X-ray diffraction studies .

Biological Activity

1-(4-Aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article delves into its synthesis, chemical properties, and biological interactions, particularly focusing on its potential as an antimicrobial agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 226.3 g/mol. The compound features a sulfonamide group linked to an aromatic amine and an allyl group, which contributes to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 226.3 g/mol |

| CAS Number | 88919-21-5 |

| Synonyms | Benzenemethanesulfonamide, 4-amino-N-2-propen-1-yl |

Synthesis

The synthesis of this compound typically involves several key steps:

- Reduction of 4-Nitroaniline : The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

- Formation of Sulfonamide : The resulting compound is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.

- Allylation : Finally, the sulfonamide is treated with allyl bromide to yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis in bacteria. This property makes it a candidate for treating bacterial infections, especially those resistant to conventional antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for potential anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, although detailed mechanisms are still under investigation.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in bacterial metabolism:

- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, leading to competitive inhibition of enzymes such as dihydropteroate synthase (DHPS), essential for folate biosynthesis in bacteria.

- Protein Binding : The compound's amino and allyl groups facilitate binding to various proteins, potentially altering their function and stability.

Case Studies

Several studies have highlighted the efficacy of this compound against various bacterial strains:

- Study on E. coli : A study demonstrated that the compound inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional sulfonamides.

- Staphylococcus aureus Resistance : Another investigation revealed that it could effectively combat Staphylococcus aureus strains resistant to methicillin, indicating its potential as a novel therapeutic agent.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|

| 1-(4-Aminophenyl)-N-methylmethanesulfonamide | Moderate | Low |

| 1-(4-Aminophenyl)-N-(prop-2-en-1-yl)ethanesulfonamide | High | Moderate |

| This compound | High | High |

Q & A

Q. What are the key synthetic routes for 1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide?

The synthesis typically involves:

- Step 1 : Reacting 4-aminophenyl precursors with methanesulfonyl chloride to introduce the sulfonamide group.

- Step 2 : Allylation of the sulfonamide nitrogen using prop-2-en-1-yl (allyl) bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-allyl bond . Critical parameters include temperature control (60–80°C) and inert atmospheres to prevent oxidation of the amine group .

Q. How is the compound characterized post-synthesis?

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for research-grade material) .

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry (e.g., ¹H NMR for allyl proton signals at δ 5.1–5.8 ppm) and absence of unreacted amines .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 255.1) .

Q. What are the primary chemical reactivity profiles of this compound?

- Sulfonamide Hydrolysis : Susceptible to acidic/basic cleavage of the S–N bond, requiring pH-neutral storage conditions .

- Allyl Group Reactivity : Participates in radical or nucleophilic additions (e.g., thiol-ene click chemistry) for functionalization .

Advanced Research Questions

Q. How can reaction yields be optimized during the allylation step?

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance allyl bromide reactivity in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilicity of the sulfonamide nitrogen .

- Reaction Monitoring : Real-time HPLC tracking allows early detection of side products (e.g., over-alkylation) .

Q. What analytical techniques resolve conflicting data in structural elucidation?

- X-ray Crystallography : Resolves ambiguities in allyl group orientation (e.g., confirming anti-periplanar geometry in sulfonamides) .

- 2D NMR (COSY, HSQC) : Differentiates between regioisomers and detects hydrogen bonding between NH and sulfonyl oxygen .

Q. What strategies enhance the compound's biological activity in pharmacological studies?

- Structure-Activity Relationship (SAR) : Modifying the allyl group to a propargyl moiety increases metabolic stability in vitro .

- Prodrug Design : Masking the amine group with acetyl or Boc protections improves bioavailability .

Q. How do solvent polarity and pH affect the compound's stability in biological assays?

- pH-Dependent Degradation : The sulfonamide group hydrolyzes rapidly at pH < 3 or > 10, necessitating buffered solutions (pH 6–8) for cell-based studies .

- Solvent Compatibility : DMSO stock solutions (>10 mM) are stable for ≤6 months at –20°C, but aqueous dilutions degrade within 48 hours .

Data Contradictions and Resolutions

Q. Discrepancies in reported antibacterial activity: How to validate findings?

- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Control Compounds : Compare with known sulfonamide drugs (e.g., sulfamethoxazole) to rule out assay-specific artifacts .

Q. Conflicting solubility data in polar vs. nonpolar solvents: Mechanistic insights?

- Computational Modeling : DFT calculations (e.g., COSMO-RS) predict solubility trends based on charge distribution across the sulfonamide and allyl groups .

- Empirical Testing : Use shake-flask methods with UV-Vis quantification in solvents like water, ethanol, and hexane .

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising purity?

- Continuous Flow Reactors : Minimize side reactions during allylation by maintaining precise temperature and mixing control .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How to design derivatives for targeted enzyme inhibition?

- Molecular Docking : Screen against crystal structures of target enzymes (e.g., carbonic anhydrase II) to prioritize substituents at the 4-aminophenyl position .

- Click Chemistry : Introduce triazole or thioether linkers via the allyl group for covalent inhibition strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.